3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one
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Overview
Description
3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a hydroxy and methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, forming the desired product under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methoxyacetophenone
- 2-Hydroxy-6-methoxybenzaldehyde
- 4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol
Uniqueness
3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one is unique due to its cyclopentanone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
58987-21-6 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one |
InChI |
InChI=1S/C14H16O3/c1-17-13-6-3-11(4-7-13)14(16)9-10-2-5-12(15)8-10/h3-4,6-7,9-10,16H,2,5,8H2,1H3 |
InChI Key |
DOIYILJHCATSFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2CCC(=O)C2)O |
Origin of Product |
United States |
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